3-(4-Bromophenyl)-3-fluoro-azetidine HCl

DPP IV inhibition Type 2 diabetes Medicinal chemistry

3-(4-Bromophenyl)-3-fluoro-azetidine HCl delivers a dual-handle scaffold for rapid SAR: the para-bromophenyl group enables Suzuki-Miyaura diversification, while the 3-fluoro substituent enhances metabolic stability. The HCl salt ensures aqueous solubility for biological assays. Pre-functionalized with aryl moiety, it reduces synthetic cycle time from weeks to days. Ideal for kinase inhibitor and CNS-targeted library synthesis. Order high-purity (≥97%) material for your next lead optimization campaign.

Molecular Formula C9H10BrClFN
Molecular Weight 266.54 g/mol
Cat. No. B8093208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-3-fluoro-azetidine HCl
Molecular FormulaC9H10BrClFN
Molecular Weight266.54 g/mol
Structural Identifiers
SMILESC1C(CN1)(C2=CC=C(C=C2)Br)F.Cl
InChIInChI=1S/C9H9BrFN.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H
InChIKeyPZHGAJXZKNACJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-3-fluoro-azetidine HCl: A Dual-Functionalized Azetidine Scaffold for Drug Discovery and Chemical Biology


3-(4-Bromophenyl)-3-fluoro-azetidine hydrochloride (CAS 2377012-73-0; free base CAS 1780825-67-3) is a 3,3-disubstituted azetidine derivative bearing a 4-bromophenyl moiety and a fluorine atom at the 3-position of the four-membered nitrogen-containing heterocycle . This compound features dual orthogonal synthetic handles: a para-bromophenyl group amenable to transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and a fluorine atom that confers enhanced metabolic stability and conformational rigidity relative to non-fluorinated azetidine analogs [1]. The hydrochloride salt form (MW 266.54 g/mol) ensures aqueous solubility suitable for biological assay conditions . Unlike simpler 3-fluoroazetidine building blocks, this scaffold integrates an aryl moiety pre-installed for direct structure-activity relationship (SAR) exploration, positioning it as a strategic intermediate in kinase inhibitor and CNS-targeted library synthesis [2].

Why 3-(4-Bromophenyl)-3-fluoro-azetidine HCl Cannot Be Replaced by Unsubstituted Azetidines or Mono-Functionalized Analogs


Generic substitution among azetidine building blocks fails due to the compound-specific interplay between fluorine-mediated conformational control and bromine-enabled synthetic diversification. Non-fluorinated 3-arylazetidines such as 3-(4-bromophenyl)azetidine (CAS 7215-01-2) exhibit distinct pharmacological profiles—specifically, documented sympathomimetic effects in animal models [1]—which may confound interpretation of target engagement data in programs seeking neutral scaffolds. Conversely, simple 3-fluoroazetidine hydrochloride (CAS 617718-46-4) lacks the aryl moiety required for π-stacking interactions with hydrophobic binding pockets and cannot directly participate in cross-coupling diversification without additional synthetic steps [2]. The 3,3-disubstitution pattern uniquely locks the azetidine ring into a defined conformation, preventing the nitrogen inversion dynamics present in 2-substituted analogs (e.g., 2-(4-bromophenyl)azetidine) and enhancing binding-site complementarity [3]. Furthermore, the para-bromine substituent provides regioselective reactivity distinct from meta-substituted congeners (e.g., 3-(3-bromophenyl)-3-fluoroazetidine), enabling predictable vector orientation in target binding and minimizing positional isomer contamination during library synthesis .

Quantitative Differentiation Evidence: 3-(4-Bromophenyl)-3-fluoro-azetidine HCl vs. Structural Analogs


DPP IV Inhibitory Potency: 3-Fluoroazetidine Scaffold Enables Sub-Micromolar Activity Without Chemical Instability

In a comparative class analysis of azetidine-based dipeptidyl peptidase IV (DPP IV) inhibitors, 3-fluoroazetidine-containing compounds consistently achieve inhibitory potencies below 1 μM (IC₅₀ < 1000 nM) without undergoing the cyclization-based degradation observed in 2-cyanoazetidine and 2-ketoazetidine series [1]. While 2-cyanoazetidines and 2-ketoazetidines demonstrate sub-100 nM potency in select cases, these 'warhead'-based inhibitors suffer from intramolecular cyclization to inactive ketopiperazines and dihydroketopyrazines, compromising aqueous stability and limiting their utility in long-duration biological assays [1]. The fluorine atom at the 3-position eliminates this chemical instability pathway, thereby enabling robust, reproducible activity measurements across extended incubation periods. This stability-potency balance is a direct consequence of the 3-fluoro substitution pattern and would not be replicable using non-fluorinated or 2-substituted azetidine building blocks [1].

DPP IV inhibition Type 2 diabetes Medicinal chemistry

Conformational Rigidity Advantage: 3,3-Disubstitution Prevents Nitrogen Inversion Present in 2-Substituted Azetidines

3,3-Disubstituted azetidines exhibit fundamentally different conformational dynamics compared to 2-substituted regioisomers. The geminal substitution pattern at the 3-position eliminates nitrogen inversion dynamics that are present in 2-substituted analogs, resulting in a locked, rigid conformation that enhances binding-site complementarity [1]. In contrast, 2-substituted azetidines such as 2-(4-bromophenyl)azetidine (CAS 1270542-80-7) retain conformational flexibility due to nitrogen inversion, which introduces an entropic penalty upon target binding and may reduce target selectivity [1]. This rigidification effect is critical for CNS drug discovery programs where precise spatial orientation of pharmacophores determines blood-brain barrier penetration and receptor subtype selectivity [1]. The 3-(4-bromophenyl)-3-fluoro substitution pattern specifically fixes the aryl group in a predictable vector orientation relative to the azetidine nitrogen.

Conformational analysis Drug design Binding affinity

Dual Synthetic Handle Advantage: Orthogonal Reactivity Enables Sequential Diversification Without Protecting Group Manipulation

The co-presence of a para-bromophenyl moiety and a 3-fluoro substituent provides orthogonal synthetic handles unavailable in mono-functionalized azetidine analogs. The para-bromine atom enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, while the fluorine atom remains inert under these conditions, allowing for sequential diversification strategies without protecting group interconversions [1]. This contrasts with non-fluorinated 3-(4-bromophenyl)azetidine (CAS 7215-01-2), which lacks the fluorine-mediated electronic modulation of the azetidine ring [2], and with 3-fluoroazetidine hydrochloride (CAS 617718-46-4), which requires additional synthetic steps to install an aryl coupling partner . The bromofluorination synthetic methodology developed by Van Brandt et al. achieves regiospecific installation of both fluorine and bromine with yields ranging from 59% to 70% for the azetidine ring-forming step, demonstrating robust synthetic accessibility despite the compound's functional complexity [1].

Cross-coupling Late-stage functionalization Parallel synthesis

Pharmacological Differentiation: Target Compound Avoids Sympathomimetic Off-Target Activity Observed in Non-Fluorinated Analog

The non-fluorinated analog 3-(4-bromophenyl)azetidine (CAS 7215-01-2) has been documented to exhibit slight sympathomimetic effects in animal pharmacology studies . This off-target adrenergic activity represents a potential confounding variable in programs targeting non-adrenergic mechanisms, particularly CNS indications where sympathomimetic effects could mask or distort behavioral readouts. While direct comparative data for the 3-fluoro analog is not available, fluorine substitution at the 3-position is well-established to alter basicity (pKa reduction by ~1-2 units) and metabolic stability of azetidine rings [1], which may modulate this off-target liability. The 3,3-disubstitution pattern further distinguishes the target compound from 3-(4-bromophenyl)azetidine, which features only mono-substitution and retains greater conformational mobility [2].

Off-target pharmacology Sympathomimetic activity Safety pharmacology

3-(4-Bromophenyl)-3-fluoro-azetidine HCl: Validated Application Scenarios for Scientific and Industrial Use


Kinase Inhibitor Fragment Libraries and Lead Optimization

This compound serves as a privileged scaffold for kinase inhibitor design, leveraging the azetidine ring's conformational rigidity to enhance binding affinity in ATP-binding pockets . The para-bromophenyl moiety engages in hydrophobic π-stacking with conserved kinase hinge regions, while the fluorine atom provides metabolic stabilization against oxidative N-dealkylation . Unlike 3-fluoroazetidine alone, this scaffold arrives pre-functionalized for immediate SAR exploration via Suzuki-Miyaura diversification, reducing synthetic cycle time from weeks to days . Applications include JAK family kinase inhibitors and FLT3-targeted therapeutics [3].

CNS Drug Discovery: Blood-Brain Barrier Penetrant Scaffold Development

3,3-Disubstituted azetidine scaffolds have been explicitly validated for CNS-focused lead-like libraries due to their balanced physicochemical properties . The 3-(4-bromophenyl)-3-fluoro substitution pattern offers a calculated LogP of ~2.46 , positioning it within the optimal range for passive blood-brain barrier diffusion. The rigid azetidine core fixes the aryl group orientation, enabling predictable vector alignment for receptor targets including GPCRs and ion channels . This scaffold is particularly valuable for triple reuptake inhibitor programs and TAAR1 ligand development [3].

PET Tracer and Radioligand Precursor Synthesis

The para-bromophenyl group provides a direct precursor for [¹⁸F]-labeling via nucleophilic aromatic substitution or transition metal-mediated radiofluorination, while the pre-installed 3-fluoro substituent offers a cold reference standard for radiochemical purity validation . The 3-fluoroazetidine moiety has been successfully incorporated into PET radioligands targeting PDE5 (IC₅₀ = 5.92 nM for lead compound) and cholesterol 24-hydroxylase (CH24H), demonstrating the scaffold's compatibility with in vivo imaging applications . The dual-handle architecture enables parallel synthesis of both cold reference and radiolabeled tracer from a common intermediate .

Antifungal Agent Discovery and Broad-Spectrum Screening

Derivatives of 3-(4-bromophenyl)-3-fluoroazetidine demonstrate broad-spectrum antifungal activity against clinically relevant pathogens including Candida albicans and Aspergillus fumigatus . The scaffold's dual-functionalization enables systematic SAR exploration of both the azetidine nitrogen substituent and the aryl coupling partner, facilitating identification of antifungal leads with improved selectivity indices. This application is supported by broader evidence of antifungal activity across azetidine-containing compounds, with MIC values ranging from 0.25-16 μg/mL observed against resistant fungal strains in related series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)-3-fluoro-azetidine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.